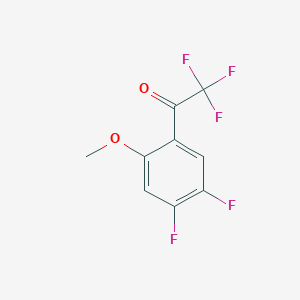
1-(4,5-Difluoro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,5-Difluoro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one is a fluorinated aromatic ketone. The presence of multiple fluorine atoms in its structure makes it a compound of interest in various fields of research, including medicinal chemistry and materials science. The compound’s unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Preparation Methods
The synthesis of 1-(4,5-Difluoro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4,5-difluoro-2-methoxybenzene and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions.
Procedure: The 4,5-difluoro-2-methoxybenzene is reacted with trifluoroacetic anhydride in a suitable solvent, such as dichloromethane, at low temperatures. The reaction mixture is then gradually warmed to room temperature and stirred for several hours.
Purification: The resulting product is purified by column chromatography to obtain the desired compound in high yield and purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
1-(4,5-Difluoro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The fluorine atoms on the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds.
Scientific Research Applications
1-(4,5-Difluoro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Its unique fluorinated structure makes it valuable in the design of advanced materials, including polymers and coatings with enhanced chemical resistance and thermal stability.
Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and inhibition.
Industrial Applications: It is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4,5-Difluoro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated aromatic ring can engage in π-π interactions with aromatic residues in the active site of enzymes, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparison with Similar Compounds
1-(4,5-Difluoro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one can be compared with other similar compounds, such as:
1-(4,5-Difluoro-2-methoxyphenyl)ethan-1-one: This compound lacks the trifluoromethyl group, resulting in different chemical and physical properties.
1-(4,5-Difluoro-2-methoxyphenyl)propan-1-one: The presence of an additional methylene group in the side chain alters its reactivity and applications.
1-(4,5-Difluoro-2-methoxyphenyl)ethan-1-amine:
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct properties such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H5F5O2 |
|---|---|
Molecular Weight |
240.13 g/mol |
IUPAC Name |
1-(4,5-difluoro-2-methoxyphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H5F5O2/c1-16-7-3-6(11)5(10)2-4(7)8(15)9(12,13)14/h2-3H,1H3 |
InChI Key |
BVEDNPHTVVFQEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)C(F)(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















